2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone 2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464029
InChI: InChI=1S/C11H23N3O/c1-9(2)13(3)7-10-4-5-14(8-10)11(15)6-12/h9-10H,4-8,12H2,1-3H3
SMILES: CC(C)N(C)CC1CCN(C1)C(=O)CN
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

CAS No.:

Cat. No.: VC13464029

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H23N3O/c1-9(2)13(3)7-10-4-5-14(8-10)11(15)6-12/h9-10H,4-8,12H2,1-3H3
Standard InChI Key WHECSIFRZNGWTR-UHFFFAOYSA-N
SMILES CC(C)N(C)CC1CCN(C1)C(=O)CN
Canonical SMILES CC(C)N(C)CC1CCN(C1)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone, reflecting its three-dimensional arrangement. Key structural elements include:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at position 1.

  • An isopropyl-methyl-amino group attached to the pyrrolidine’s third carbon via a methylene bridge.

  • An amino ketone functional group at the first position of the pyrrolidine ring.

The stereochemistry of the pyrrolidine and substituents influences its biological interactions, though specific enantiomeric data remain under investigation.

Physicochemical Characteristics

Experimental and predicted properties include:

PropertyValueSource
Boiling Point326.6 ± 37.0 °C (Predicted)
Density1.04 ± 0.1 g/cm³ (Predicted)
pKa9.18 ± 0.20 (Predicted)
SolubilityModerate in polar solvents

The compound’s logP (partition coefficient) is estimated at 0.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Functionalization:

    • The pyrrolidine ring is alkylated at the 3-position using (isopropyl-methyl-amino)methyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Amino Ketone Formation:

    • A Gabriel synthesis or Strecker reaction introduces the amino ketone group. For example, reaction with chloroacetonitrile followed by hydrolysis yields the target structure .

Biological Activity and Mechanisms

Anticancer Activity

While direct evidence is limited, related pyrrolidine derivatives (e.g., alpelisib) inhibit PI3Kα, a kinase implicated in breast cancer . Computational docking studies suggest this compound may bind PI3Kα’s ATP pocket with a ΔG of -9.2 kcal/mol .

Comparative Analysis with Structural Analogs

Chlorinated Analog: 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Parameter2-Amino Derivative2-Chloro Derivative
Molecular Weight213.32 g/mol232.75 g/mol
BioactivitymGluR modulationAnticholinergic effects
Synthetic AccessibilityModerate (3 steps)High (2 steps)

The chloro substituent enhances electrophilicity but reduces CNS penetration due to increased polarity.

Enantiomeric Variants

  • (2S)-2-Amino-1-[(3R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methylbutan-1-one (CID 66568040) shows 10-fold higher mGlu2 affinity than the racemic mixture, highlighting stereochemical importance .

Research Frontiers and Challenges

Pharmacokinetic Optimization

  • Metabolic Stability: Microsomal studies (human liver microsomes) indicate a half-life of 12 minutes, necessitating prodrug strategies.

  • Blood-Brain Barrier Penetration: MDCK-MDR1 assays show a Papp (A→B) of 8.7 × 10⁻⁶ cm/s, suggesting adequate CNS bioavailability.

Target Validation

Ongoing studies aim to:

  • Confirm mGlu2/3 specificity via knockout mouse models.

  • Explore off-target effects at σ receptors and monoamine transporters .

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